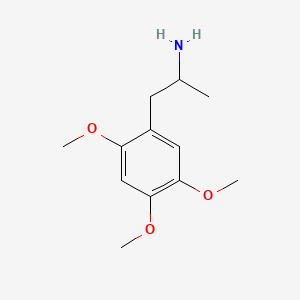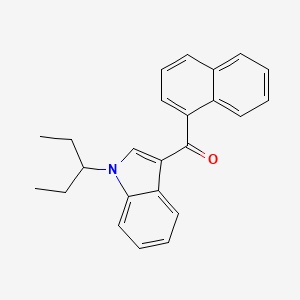
tetranor-PGDM lactone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranor-Prostaglandin D Metabolite lactone-d6 is a deuterated form of tetranor-Prostaglandin D Metabolite lactone. It contains six deuterium atoms at the 16, 16’, 17, 17’, 18, and 18’ positions. This compound is primarily used as an internal standard for the quantification of tetranor-Prostaglandin D Metabolite lactone by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
The synthesis of tetranor-Prostaglandin D Metabolite lactone-d6 involves the incorporation of deuterium atoms into the tetranor-Prostaglandin D Metabolite lactone structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including deuterium exchange reactions. Industrial production methods are not publicly detailed but are likely to involve large-scale organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Tetranor-Prostaglandin D Metabolite lactone-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetranor-Prostaglandin D Metabolite lactone-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard in mass spectrometry for the quantification of tetranor-Prostaglandin D Metabolite lactone. This allows for accurate measurement of prostaglandin D2 metabolites in biological samples, which is crucial for studying various physiological and pathological processes, including inflammation, allergy, and asthma .
Mechanism of Action
The mechanism of action of tetranor-Prostaglandin D Metabolite lactone-d6 involves its role as an internal standard in mass spectrometry. It does not exert biological effects directly but facilitates the accurate quantification of tetranor-Prostaglandin D Metabolite lactone. Prostaglandin D2 plays a pharmacological role in allergic and asthmatic anaphylaxis, normal physiological sleep, lowering of body temperature, inhibition of platelet aggregation, and relaxation of vascular smooth muscle .
Comparison with Similar Compounds
Tetranor-Prostaglandin D Metabolite lactone-d6 is unique due to its deuterated form, which provides enhanced stability and accuracy in mass spectrometry analysis. Similar compounds include:
Tetranor-Prostaglandin D Metabolite lactone: The non-deuterated form used for similar purposes.
Prostaglandin D2: The parent compound involved in various physiological processes.
Tetranor-Prostaglandin E Metabolite lactone: Another prostaglandin metabolite used in similar research applications
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
8-[(4aR,5R,7aS)-2,6-dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]-3,3,4,4,5,5-hexadeuterio-6-oxooctanoic acid |
InChI |
InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1/i1D2,2D2,3D2 |
InChI Key |
KRZCZJUXOKTLEH-OHTFLIHSSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)CC[C@@H]1[C@H]2CCC(=O)O[C@H]2CC1=O |
Canonical SMILES |
C1CC(=O)OC2C1C(C(=O)C2)CCC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


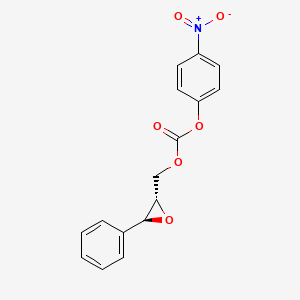
![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)
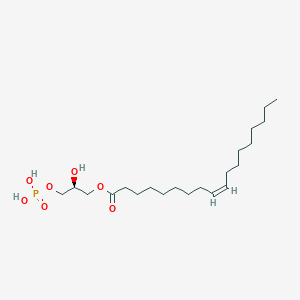

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
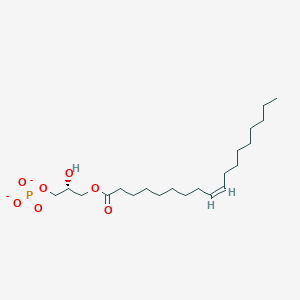
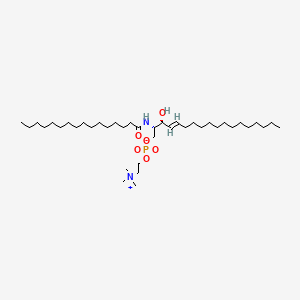
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)
